(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine
Description
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
(2-fluorophenyl)-(oxan-4-yl)methanamine |
InChI |
InChI=1S/C12H16FNO/c13-11-4-2-1-3-10(11)12(14)9-5-7-15-8-6-9/h1-4,9,12H,5-8,14H2 |
InChI Key |
DGANXADFCBHYRG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(C2=CC=CC=C2F)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approach
The synthesis of (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine typically involves the nucleophilic substitution or reductive amination routes starting from tetrahydro-2H-pyran-4-carbaldehyde or related precursors and 2-fluorophenyl derivatives. The key step is the formation of the carbon-nitrogen bond linking the tetrahydropyran ring to the fluorophenyl group via a methanamine linkage.
Specific Synthetic Routes
Reaction of 4-Chloro-3-nitrobenzenesulfonamide with (Tetrahydro-2H-pyran-4-yl)methanamine
- The process involves reacting 4-chloro-3-nitrobenzenesulfonamide with (tetrahydro-2H-pyran-4-yl)methanamine in the presence of an organic base such as triethylamine.
- Solvents used include alcohols, nitriles, esters, chloro solvents, ketones, ethers, water, or their mixtures.
- This reaction yields 3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide, an intermediate toward the target compound.
Palladium-Catalyzed Coupling
- The preparation of related intermediates involves palladium-catalyzed cross-coupling reactions using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0).
- Bases and solvents are selected from organic/inorganic bases and alcohols, nitriles, esters, hydrocarbons, chloro solvents, ketones, ethers, or mixtures thereof.
- The temperature range for these reactions is typically 30°C to 120°C, preferably 70-75°C, optimizing yield and reaction time.
Purification and Crystallization
- Purification steps involve dissolving crude products in suitable solvents (e.g., methanol, toluene, isopropanol, formic acid) and isolating pure compounds by filtration, decantation, or centrifugation.
- Crystalline forms of the compound and its intermediates are obtained by recrystallization from solvents such as tetrahydrofuran, xylene, nitromethane, vinyl acetate, isopropyl acetate, and methyl acetate.
- These crystalline forms are characterized by X-ray powder diffraction (XRD) to ensure purity and polymorphic identity.
Preparation of this compound Hydrochloride
- The hydrochloride salt is typically formed by treatment of the free amine with hydrochloric acid sources such as methanol-HCl, ethanol-HCl, or aqueous hydrochloric acid.
- This salt form enhances the compound's stability and solubility for research applications.
Data Tables on Preparation Conditions and Purification
| Step | Reaction Type | Reagents/Conditions | Solvents | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| 1 | Amination | 4-chloro-3-nitrobenzenesulfonamide + (tetrahydro-2H-pyran-4-yl)methanamine + triethylamine | Alcohols, nitriles, esters, ethers, water | Room temp to reflux | Base choice affects yield and purity |
| 2 | Palladium-catalyzed coupling | Aryl boronic acid + aldehyde intermediate + Pd(PPh3)4 + base | Alcohols, nitriles, esters, hydrocarbons | 70-75 | Pd(PPh3)4 preferred over Pd acetate for cost efficiency |
| 3 | Purification | Dissolution and recrystallization | Methanol, toluene, isopropanol, formic acid | 25-40 | Enhances purity from ~80% to >98% |
| 4 | Salt formation | Free amine + HCl source | Methanol-HCl, ethanol-HCl, aqueous HCl | Ambient | Produces stable hydrochloride salt form |
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 4-chloro-3-nitrobenzenesulfonamide, (tetrahydro-2H-pyran-4-yl)methanamine |
| Catalysts | Tetrakis(triphenylphosphine)palladium(0), Pd(dppf)Cl2, others |
| Bases | Triethylamine, sodium hydroxide, potassium carbonate, organic bases |
| Solvents | Alcohols (methanol, isopropanol), nitriles, esters, ethers, hydrocarbons, chloro solvents |
| Reaction Temperatures | 25°C to 120°C, typically 70-75°C |
| Purity Achieved | >98% after purification, >99.9% after final processing |
| Crystalline Forms | Multiple polymorphs isolated by recrystallization |
| Salt Formation | Hydrochloride salt via HCl treatment |
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group enhances its binding affinity and specificity, while the tetrahydropyran moiety contributes to its overall stability and solubility. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Structural Modifications and Key Properties
The following table summarizes critical differences between the target compound and its analogs:
Electronic and Steric Effects
- Fluorine Position : The target compound’s 2-fluorophenyl group introduces ortho-substitution effects, increasing steric hindrance compared to the para-fluoro analog (CAS 889939-79-1). This may reduce binding to flat aromatic receptors but improve selectivity .
- Thiophene vs. The methyl group further increases lipophilicity (logP ~2.8) .
- Methoxy Substitution : The 4-methoxyphenyl derivative (CAS 440087-51-4) exhibits electron-donating effects, raising the amine’s basicity (pKa ~9.5 vs. ~8.7 for fluorine analogs), which could improve solubility in acidic environments .
Structure-Activity Relationships (SAR)
- Lipophilicity : Fluorine and thiophene derivatives exhibit higher logP values (~2.4–2.8) than methoxy analogs (~2.0), favoring blood-brain barrier penetration.
- Receptor Binding : The 2-fluorophenyl group’s ortho-substitution may hinder binding to flat aromatic pockets but enhance selectivity for G-protein-coupled receptors (GPCRs) .
- Metabolic Stability: Fluorine reduces cytochrome P450-mediated oxidation, extending half-life compared to non-halogenated analogs .
Biological Activity
The compound (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine , also known as 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-ylmethanamine , is a synthetic organic molecule notable for its structural features that include a tetrahydro-2H-pyran ring and a fluorophenyl substituent. This combination suggests potential biological activity, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₆FNO
- Molecular Weight : 209.26 g/mol
- CAS Number : 889939-78-0
The presence of the fluorine atom is expected to enhance the compound's lipophilicity and metabolic stability, which may improve its bioavailability compared to non-fluorinated analogs.
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms may involve:
- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, influencing signal transduction pathways.
Comparative Analysis with Similar Compounds
Research indicates that compounds structurally related to this compound exhibit significant biological activities. The following table summarizes some similar compounds and their known biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Aminotetralin | Tetrahydronaphthalene derivative | Neuroactive |
| 4-(Fluorophenyl)-piperidine | Piperidine ring with fluorophenyl | Analgesic properties |
| 1-(2-Fluorophenyl)-1H-pyrazole | Pyrazole ring system | Antimicrobial activity |
Case Studies and Research Findings
- Neuropharmacological Studies : Research has indicated that compounds similar to this compound can exhibit neuropharmacological effects. For instance, studies on derivatives of tetrahydropyrans have shown promising results in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.
- Antimicrobial Activity : Certain analogs have been investigated for their antimicrobial properties, showing effectiveness against various pathogens. This suggests that this compound might also possess similar properties worth exploring.
- Cancer Therapeutics : The unique structure of this compound positions it as a candidate for further research in oncology, particularly in the development of targeted therapies aimed at specific cancer types.
Future Research Directions
Given the potential biological activities associated with this compound, future research should focus on:
- In Vitro and In Vivo Studies : Conducting detailed pharmacological studies to establish the efficacy and safety profiles of this compound.
- Mechanistic Studies : Investigating the precise molecular mechanisms through which this compound exerts its effects on biological systems.
- Structure-Activity Relationship (SAR) Analysis : Exploring modifications to the structure to enhance biological activity or reduce toxicity.
Q & A
What are the recommended synthetic routes for (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine, and how do reaction conditions influence yield and purity?
Methodological Answer:
The compound can be synthesized via reductive amination or nucleophilic substitution. For reductive amination, a ketone intermediate (e.g., (tetrahydro-2H-pyran-4-yl)(2-fluorophenyl)ketone) is reacted with ammonia or a primary amine under hydrogenation using catalysts like Pd/C or Raney Ni. Solvent choice (e.g., methanol or THF) and temperature (25–60°C) critically affect reaction efficiency . For nucleophilic substitution, a halogenated tetrahydropyran derivative (e.g., 4-bromotetrahydropyran) is coupled with 2-fluorobenzylamine in the presence of a base (K₂CO₃) and polar aprotic solvents (DMF or DMSO) at 80–100°C. Monitoring by TLC or HPLC is essential to minimize side products like over-alkylated species .
How can researchers distinguish stereochemical outcomes in the synthesis of this compound derivatives?
Methodological Answer:
Chiral chromatography (e.g., Chiralpak AD-H column) or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers. For diastereomers arising from tetrahydropyran ring substituents, NOESY or ROESY NMR experiments clarify spatial arrangements. Computational methods (DFT or molecular docking) predict preferred conformations and guide synthetic optimization .
What spectroscopic techniques are optimal for characterizing this compound and its intermediates?
Methodological Answer:
- NMR: ¹H/¹³C NMR identifies substituents (e.g., 2-fluorophenyl aromatic protons at δ 6.8–7.3 ppm; tetrahydropyran methine protons at δ 3.5–4.2 ppm). ¹⁹F NMR confirms fluorine substitution (δ -110 to -120 ppm) .
- Mass Spectrometry: High-resolution ESI-MS or GC-MS validates molecular weight (C₁₂H₁₅FNO, theoretical 208.11 g/mol) and fragments (e.g., loss of tetrahydropyran ring).
- IR: Stretching vibrations for NH (3300–3500 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm functional groups .
How does the fluorine substituent on the phenyl ring influence the compound’s reactivity and pharmacological activity?
Methodological Answer:
The electron-withdrawing fluorine atom enhances electrophilic substitution resistance in the phenyl ring and increases metabolic stability by reducing oxidative degradation. In pharmacological studies, fluorine improves binding affinity to targets like serotonin or dopamine receptors via hydrophobic interactions and dipole-dipole effects. Comparative studies with non-fluorinated analogs show 2–3× higher IC₅₀ values in enzyme inhibition assays .
What strategies mitigate conflicting data in SAR studies of this compound’s derivatives?
Methodological Answer:
- Control Experiments: Replicate syntheses under inert atmospheres to exclude oxidation byproducts.
- Crystallography: X-ray structures resolve ambiguities in regioselectivity (e.g., para vs. ortho substitution on phenyl).
- Statistical Analysis: Multivariate regression identifies confounding variables (e.g., solvent polarity in IC₅₀ measurements) .
How can researchers optimize the compound’s metabolic stability for in vivo studies?
Methodological Answer:
- Deuterium Labeling: Replace labile hydrogens (e.g., NH or CH₂ near the tetrahydropyran oxygen) with deuterium to slow CYP450-mediated oxidation.
- Prodrug Design: Introduce ester or carbamate groups at the amine to enhance bioavailability and gradual hydrolysis .
What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADMET Predictors: Software like Schrödinger’s QikProp or ADMETlab 2.0 estimates logP (2.1–2.5), BBB permeability (>0.3), and hERG inhibition risk.
- Molecular Dynamics (MD): Simulations in lipid bilayers assess membrane penetration efficiency .
How does the tetrahydropyran ring conformation affect the compound’s biological activity?
Methodological Answer:
The chair conformation of tetrahydropyran minimizes steric hindrance, enabling optimal interaction with hydrophobic binding pockets. Ring puckering (via ¹³C NMR coupling constants) correlates with activity; derivatives with axial fluorine substituents show reduced potency due to unfavorable van der Waals contacts .
What are the key challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Purification: Replace column chromatography with crystallization (solvent: hexane/ethyl acetate) or distillation for tetrahydropyran intermediates.
- Catalyst Recycling: Immobilize metal catalysts (e.g., Pd on Al₂O₃) to reduce costs and metal leaching .
How can cross-disciplinary approaches (e.g., materials science) enhance applications of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
